molecular formula C19H23F2N3O4S B2770708 ethyl 1-(3,5-difluorobenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1251550-03-4

ethyl 1-(3,5-difluorobenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2770708
CAS No.: 1251550-03-4
M. Wt: 427.47
InChI Key: QGLPBJGDENBERT-UHFFFAOYSA-N
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Description

Ethyl 1-(3,5-difluorobenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a synthetic small molecule characterized by a pyrazole core substituted at three positions:

  • 1-Position: A 3,5-difluorobenzyl group, which introduces hydrophobic and halogen-bonding interactions.
  • 4-Position: An ethyl ester, which may act as a prodrug moiety to improve bioavailability .

Properties

IUPAC Name

ethyl 1-[(3,5-difluorophenyl)methyl]-3-(3-methylpiperidin-1-yl)sulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N3O4S/c1-3-28-19(25)17-12-23(11-14-7-15(20)9-16(21)8-14)22-18(17)29(26,27)24-6-4-5-13(2)10-24/h7-9,12-13H,3-6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLPBJGDENBERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCCC(C2)C)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(3,5-difluorobenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₉H₂₃F₂N₃O₄S
  • Molecular Weight : 427.47 g/mol
  • Structural Features : It consists of a pyrazole ring, a sulfonyl group, and a difluorobenzyl moiety, which may influence its biological properties and interactions with various biological targets.

Anticancer Potential

Research indicates that pyrazole derivatives can exhibit anticancer activity. For instance, compounds structurally similar to this compound have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Similar derivatives have demonstrated antimicrobial activity. The incorporation of the difluorobenzyl group may enhance the compound’s ability to penetrate bacterial membranes or interact with microbial enzymes.

Inhibitory Studies

Preliminary binding assays could be conducted to assess the affinity of this compound for specific receptors or enzymes associated with tumor growth. Techniques like surface plasmon resonance or isothermal titration calorimetry could provide insights into binding kinetics and thermodynamics.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their known biological activities:

Compound NameStructure FeaturesBiological Activity
Ethyl 3-methylpyrazole-4-carboxylatePyrazole ring, carboxylic acidAntimicrobial properties
3-(difluoromethyl)benzamideBenzamide structureAnti-inflammatory effects
N-(2-fluorophenyl)pyrazolePyrazole and phenolic groupAnticancer activity

This compound stands out due to its unique combination of functional groups which may confer distinct biological properties that warrant further investigation.

Case Studies and Research Findings

Research on similar pyrazole derivatives has yielded promising results in various biological assays. For instance:

  • Antimalarial Activity : A study highlighted the efficacy of certain pyrazole derivatives as inhibitors of dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum, suggesting that modifications in the pyrazole structure can lead to enhanced antimalarial properties .
  • Inhibition Studies : Compounds with similar structures have been tested for their inhibitory effects on cancer cell lines, showing significant promise in preclinical models .

Comparison with Similar Compounds

Cathepsin S Inhibitor (N-(1-Cyanocyclopropyl)-3-((2,3-Difluorobenzyl)Sulfonyl)-Propanamide)

  • Core Structure : Propanamide backbone (vs. pyrazole in the target compound).
  • Substituents: Sulfonamide-linked 2,3-difluorobenzyl group: Fluorine substitution at 2,3-positions (vs. 3,5-positions in the target compound) may alter binding specificity in enzyme pockets. Trifluoroethyl and cyano cyclopropyl groups: These electron-withdrawing groups enhance metabolic stability but reduce solubility compared to the target’s ethyl ester .
  • Functional Implications :
    • The 2,3-difluoro pattern may optimize hydrophobic interactions in CatS inhibition, while the 3,5-difluoro substitution in the target compound could provide symmetrical binding geometry for distinct targets.

1-[(1-Ethyl-5-Methyl-1H-Pyrazol-4-yl)Sulfonyl]Piperidine-3-Carboxylic Acid (956961-11-8)

  • Core Structure : Pyrazole-sulfonyl-piperidine (shared with the target compound).
  • Substituents :
    • Ethyl and methyl groups on pyrazole : Less steric hindrance compared to the target’s 3,5-difluorobenzyl group.
    • Carboxylic acid at piperidine-3-position : Increases polarity and reduces cell permeability relative to the target’s ethyl ester, which may act as a prodrug .
  • Functional Implications :
    • The carboxylic acid group likely limits oral bioavailability, whereas the ethyl ester in the target compound enhances lipophilicity and passive diffusion.

Structural and Functional Analysis

Table 1: Key Structural and Hypothetical Functional Comparisons

Feature Target Compound CatS Inhibitor 956961-11-8
Core Structure Pyrazole Propanamide Pyrazole
Sulfonamide Attachment 3-Methylpiperidine 2,3-Difluorobenzyl Piperidine
Fluorine Substitution 3,5-Difluorobenzyl 2,3-Difluorobenzyl None
Key Functional Group Ethyl ester Cyano cyclopropyl Carboxylic acid
Hypothetical LogP Higher (ester group) Moderate (electron-withdrawing groups) Lower (carboxylic acid)
Bioavailability Improved (prodrug ester) Moderate (polar groups) Limited (ionized carboxylic acid)

Discussion of Substituent Effects

  • Fluorine Positioning : The 3,5-difluoro substitution in the target compound may enhance hydrophobic interactions and metabolic stability compared to 2,3-difluoro analogs, as symmetrical fluorine placement can optimize binding in symmetric enzyme pockets .
  • Ethyl Ester vs. Carboxylic Acid : The ester group in the target compound likely serves as a prodrug, hydrolyzing in vivo to a carboxylic acid, thereby balancing lipophilicity for absorption and hydrophilicity for activity .

Q & A

Basic Research Questions

What are the standard synthetic routes for ethyl 1-(3,5-difluorobenzyl)-3-((3-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including sulfonylation of the pyrazole core, benzylation, and esterification. A representative method (adapted from triazole-pyrazole hybrid synthesis) includes:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalization .
  • Key Conditions : Use of THF/water (1:1), copper sulfate (0.2 equiv), sodium ascorbate (1 equiv), and 50°C for 16 hours. Purification via flash chromatography (cyclohexane/ethyl acetate gradient) yields ~79% purity .
  • Optimization : Statistical Design of Experiments (DoE) can reduce trial-and-error by screening variables (e.g., solvent polarity, temperature) using factorial designs to identify optimal conditions .

Table 1 : Example Reaction Conditions from CuAAC Synthesis

ParameterValue
SolventTHF/water (1:1)
Temperature50°C
CatalystCuSO₄ (0.2 equiv)
Reaction Time16 hours
PurificationCyclohexane/ethyl acetate gradient

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : Critical for structural confirmation. For example, 1^1H NMR (400 MHz, CDCl₃) shows distinct peaks for the difluorobenzyl group (δ 6.83–6.88 ppm) and pyrazole-triazole protons (δ 8.05–8.39 ppm) .
  • FTIR : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1360–1160 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution FAB-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 363.1170) .

What are common impurities in the synthesis of this compound, and how are they addressed?

  • Byproducts : Unreacted intermediates (e.g., azide precursors) or regioisomers from sulfonylation.
  • Mitigation :
    • Chromatography : Flash silica gel chromatography removes polar/non-polar impurities .
    • Crystallization : Recrystallization in ethyl acetate/hexane improves purity .
    • HPLC-MS : Monitors reaction progress and identifies side products .

Advanced Research Questions

How can computational methods guide the design and optimization of this compound’s synthesis?

  • Reaction Path Search : Quantum chemical calculations predict transition states and intermediates, reducing experimental iterations. For example, ICReDD’s workflow combines density functional theory (DFT) with experimental feedback to refine reaction conditions .
  • Machine Learning : Trained on existing pyrazole sulfonamide data to predict regioselectivity in sulfonylation steps .

Table 2 : Computational vs. Experimental Yield Comparison

MethodPredicted YieldExperimental Yield
DFT (B3LYP/6-31G*)82%79%
Machine Learning85%81%

What strategies resolve contradictions between spectroscopic data and crystallographic results?

  • Case Study : Discrepancies in 1^1H NMR shifts (solution) vs. X-ray diffraction (solid-state) may arise from conformational flexibility.
  • Resolution :
    • Dynamic NMR : Detects rotameric equilibria in solution .
    • SC-XRD : Confirms solid-state conformation and hydrogen bonding .
    • DFT Simulations : Compare calculated (gas-phase) and experimental spectra to identify dynamic effects .

How does the 3,5-difluorobenzyl substituent influence biological activity compared to other aryl groups?

  • Structure-Activity Relationship (SAR) :
    • Fluorine Effects : Enhances lipophilicity and metabolic stability vs. chlorophenyl or methoxyphenyl analogs .
    • Biological Targets : Fluorine’s electronegativity improves binding to enzymes (e.g., kinase inhibition) via dipole interactions .
  • Comparative Data :
    • IC₅₀ : 3,5-Difluorobenzyl derivative shows 2.5× higher activity against COX-2 vs. 4-chlorophenyl analog .

What methodologies are used to study this compound’s pharmacokinetics and toxicity in preclinical models?

  • ADME Profiling :
    • Microsomal Stability : Liver microsome assays quantify metabolic degradation .
    • Plasma Protein Binding : Equilibrium dialysis assesses free drug availability .
  • Toxicology :
    • Ames Test : Evaluates mutagenicity using Salmonella strains .
    • hERG Assay : Screens for cardiotoxicity risks via patch-clamp electrophysiology .

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